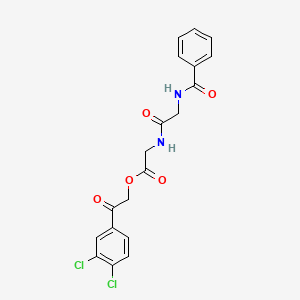![molecular formula C11H18N2O2S B4794328 N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4794328.png)
N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide, also known as N-(2-dimethylaminoethyl)-N′-phenylsulfonylbenzamide or DPBS, is a synthetic compound that has been widely used in scientific research. DPBS is a member of the sulfonamide family, which has been used in the pharmaceutical industry for over a century due to their antibacterial, diuretic, and anticonvulsant properties. DPBS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Wirkmechanismus
DPBS inhibits carbonic anhydrase by binding to the active site of the enzyme, which prevents the hydration of carbon dioxide. This results in a decrease in bicarbonate production and an increase in carbon dioxide concentration, which can lead to acidosis. DPBS has been shown to be a selective inhibitor of carbonic anhydrase II, which is the most abundant isoform of the enzyme in the human body.
Biochemical and Physiological Effects:
DPBS has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase by DPBS can lead to a decrease in intraocular pressure, which has been used in the treatment of glaucoma. DPBS has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels in the brain. Additionally, DPBS has been shown to inhibit tumor growth in vitro and in vivo, which suggests that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
DPBS has several advantages for laboratory experiments. It is highly soluble in organic solvents, which makes it easy to prepare stock solutions. DPBS is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in a variety of experimental conditions. However, DPBS has some limitations. It is a potent inhibitor of carbonic anhydrase, which can lead to unwanted side effects in vivo. Additionally, DPBS may have off-target effects on other enzymes or ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DPBS. One potential area of research is the development of DPBS analogs with improved selectivity and potency for carbonic anhydrase II. Another area of research is the investigation of the role of carbonic anhydrase in cancer progression and the potential use of DPBS as an anticancer agent. Additionally, the use of DPBS in the treatment of neurological disorders such as epilepsy and migraine headaches warrants further investigation.
Wissenschaftliche Forschungsanwendungen
DPBS has been widely used in scientific research to investigate the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate, which plays a crucial role in acid-base balance, respiration, and ion transport. DPBS has been used to study the effect of carbonic anhydrase inhibition on these processes in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-13(2)9-8-12-16(14,15)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZYTQZZHUSUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)
![N-(5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4794252.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
![1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4794273.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4794288.png)

![4-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B4794299.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4794307.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4794317.png)


![3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4794332.png)